molecular formula C16H14BrClFNO3 B13014018 3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzamide

3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzamide

Cat. No.: B13014018
M. Wt: 402.6 g/mol
InChI Key: MZSOUUJXJFAHKX-UHFFFAOYSA-N
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Description

3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzamide is a complex organic compound that features a bromine, chlorine, and fluorine atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 3-bromo-4-fluorobenzyl bromide with 2-chloro-4-fluorobenzyl alcohol under specific conditions to form an ether linkage. This intermediate is then further reacted with ethoxybenzamide to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The ether and amide bonds can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-fluorobenzyl bromide: Shares similar halogenated benzyl structure.

    2-Chloro-4-fluorobenzyl bromide: Another halogenated benzyl compound with different substitution pattern.

    3-Bromo-4-fluorobenzylamine hydrochloride: Contains similar bromine and fluorine atoms but with an amine group.

Uniqueness

3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzamide is unique due to its specific combination of halogen atoms and functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C16H14BrClFNO3

Molecular Weight

402.6 g/mol

IUPAC Name

3-bromo-4-[(2-chloro-4-fluorophenyl)methoxy]-5-ethoxybenzamide

InChI

InChI=1S/C16H14BrClFNO3/c1-2-22-14-6-10(16(20)21)5-12(17)15(14)23-8-9-3-4-11(19)7-13(9)18/h3-7H,2,8H2,1H3,(H2,20,21)

InChI Key

MZSOUUJXJFAHKX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)N)Br)OCC2=C(C=C(C=C2)F)Cl

Origin of Product

United States

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